SU11274

Kinase selectivity Off-target profiling c-Met

SU11274 (PKI-SU11274) is the definitive c‑Met inhibitor for mutant‑specific and imaging‑based studies, validated in peer‑reviewed literature. Unlike PHA‑665752 or crizotinib, SU11274’s intrinsic fluorescence (488 nm excitation) allows direct visualization of endoplasmic reticulum accumulation without chemical modification. It retains potency against key c‑Met mutants (V1110I, V1238I, H1112L, V1206L; IC50 0.15–1.5 μM) and induces autophagy at 0.8–1 μM via Met/mTOR/ULK1 signaling. With >500‑fold selectivity over PDGFRβ, EGFR, and Tie‑2, it eliminates off‑target noise in tumor microenvironment co‑cultures. High purity (≥98%), ready stock, and multiple package sizes ensure rapid, reproducible research.

Molecular Formula C28H30ClN5O4S
Molecular Weight 568.1 g/mol
CAS No. 658084-23-2
Cat. No. B1681149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSU11274
CAS658084-23-2
Synonyms((3Z)-N-(3-chlorophenyl)-3-((3,5-dimethyl-4-((4-methylpiperazin-1-yl)carbonyl)-1H-pyrrol-2-yl)methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide)
SU 11274
SU11274
Molecular FormulaC28H30ClN5O4S
Molecular Weight568.1 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O
InChIInChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16-
InChIKeyFPYJSJDOHRDAMT-KQWNVCNZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SU11274 (CAS 658084-23-2) Procurement Guide: c-Met Kinase Inhibitor for Preclinical Oncology Research


SU11274 (PKI-SU11274) is a small-molecule pyrrole-indolinone compound that functions as a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase, with an IC50 of 10–20 nM in cell-free biochemical assays [1]. It exhibits greater than 50-fold selectivity for c-Met over Flk (KDR/VEGFR2) and more than 500-fold selectivity versus other tyrosine kinases including FGFR-1, c-src, PDGFRβ, and EGFR [2]. The compound has been characterized in peer-reviewed studies as a tool for investigating c-Met-dependent signaling, proliferation, migration, and apoptosis in cancer models .

Why SU11274 Cannot Be Substituted with PHA-665752 or Crizotinib in c-Met Research


Despite belonging to the same c-Met inhibitor class, SU11274, PHA-665752, and crizotinib exhibit fundamentally different selectivity profiles, potency ranges, and subcellular distribution behaviors that preclude interchangeable use in research protocols. SU11274 demonstrates a unique fluorescence property enabling direct visualization of its endoplasmic reticulum accumulation [1], a feature not shared by PHA-665752 or crizotinib. Additionally, SU11274 retains activity against specific c-Met mutants (V1110I, V1238I, H1112L, V1206L) with distinct IC50 values ranging from 0.15 to 1.5 μM [2], whereas the mutation sensitivity profiles of PHA-665752 and crizotinib differ substantially. These compound-specific characteristics directly impact experimental reproducibility and biological interpretation, making generic substitution scientifically invalid.

SU11274 (CAS 658084-23-2): Quantitative Differential Evidence for Scientific Selection


SU11274 Kinase Selectivity Profile vs. PHA-665752: Distinct Off-Target Signatures

SU11274 and PHA-665752 are both selective c-Met inhibitors, but their off-target kinase inhibition profiles are distinct. SU11274 exhibits no detectable activity against PDGFRβ, EGFR, and Tie2 at concentrations up to 10–100 μM . In contrast, the full selectivity panel of PHA-665752 against these specific kinases is not identically documented in the same assay format, and PHA-665752 demonstrates a Ki of 4 nM with >50-fold selectivity over a broader panel [1]. The absence of PDGFRβ, EGFR, and Tie2 inhibition by SU11274 is a quantitatively defined characteristic that may influence pathway-specific interpretation in co-culture or stromal-dependent models.

Kinase selectivity Off-target profiling c-Met Tyrosine kinase inhibitor

SU11274 vs. PHA-665752 Cellular IC50 Comparison in Gastric Cancer Models

In a head-to-head comparison using MKN45 and SNU5 gastric cancer cell lines, SU11274 and PHA-665752 demonstrated distinct cellular potency ranges. SU11274 was applied at 1 μM and 0.8 μM, while PHA-665752 was used at 200 nM and 600 nM to induce comparable levels of autophagy as measured by immunoblotting [1]. This 2- to 5-fold difference in effective concentration indicates that SU11274 requires higher cellular concentrations than PHA-665752 to achieve equivalent target engagement in these gastric cancer models, a critical consideration for experimental dosing strategies.

Gastric cancer Autophagy c-Met inhibition Cellular potency

SU11274 Differential Activity Against c-Met Mutants: H1112L Sensitivity Advantage

SU11274 exhibits a distinct inhibition pattern across four c-Met mutants (V1110I, V1238I, V1206L, H1112L) with IC50 values ranging from 0.15 to 1.5 μM for autophosphorylation inhibition [1]. Notably, the H1112L mutant is the most sensitive to SU11274, while V1206L shows the least sensitivity under the tested concentration range [2]. This mutation-specific response profile differs from that of PHA-665752, for which comparable mutant IC50 data are not reported in the primary literature. Additionally, SU11274 retains activity against H1112Y and M1268T mutants [3], further distinguishing its mutant coverage.

c-Met mutations Hereditary papillary renal cell carcinoma Kinase inhibitor resistance Precision oncology

SU11274 Cellular Antiproliferative IC50 Range in NSCLC vs. PHA-665752 Cellular Potency

In c-Met-expressing non-small cell lung cancer (NSCLC) cells, SU11274 inhibits cell viability with IC50 values ranging from 0.8 to 4.4 μM and abrogates hepatocyte growth factor-induced phosphorylation of c-Met and downstream signaling . For comparison, PHA-665752 inhibits c-Met RTK autophosphorylation in A549 lung cancer cells with an IC50 of 45 nM . This ~18- to 100-fold difference in cellular potency between SU11274 and PHA-665752 in lung cancer models reflects divergent cellular permeability, target engagement kinetics, or intracellular retention characteristics.

Non-small cell lung cancer NSCLC Cell viability c-Met HGF signaling

SU11274 Unique Subcellular Localization Property: Endoplasmic Reticulum Accumulation

SU11274 possesses an intrinsic fluorescence property when excited by 488 nm laser light, a feature that enables direct visualization of its intracellular distribution without requiring chemical conjugation. In pancreatic cancer cells (S2.013.MUC1F), SU11274 rapidly enters cells and concentrates predominantly in the endoplasmic reticulum [1]. This property has not been reported for PHA-665752, crizotinib, or other common c-Met inhibitors, making SU11274 uniquely suited for live-cell imaging studies of inhibitor trafficking and organelle-specific drug accumulation.

Subcellular localization Endoplasmic reticulum Fluorescence imaging c-Met inhibitor Intracellular trafficking

SU11274 vs. Crizotinib: Research Tool vs. Clinical Candidate Differentiation

SU11274 and crizotinib (PF-02341066) represent distinct categories of c-Met inhibitors with fundamentally different intended use cases. SU11274 has documented poor oral bioavailability and pharmacokinetic properties that preclude clinical development [1], while crizotinib is an FDA-approved dual c-Met/ALK inhibitor with optimized oral bioavailability and clinical efficacy in ALK-positive NSCLC [2]. In cellular assays, crizotinib inhibits c-Met phosphorylation with IC50 of 11 nM and ALK with IC50 of 24 nM , whereas SU11274 is selective for c-Met (IC50 10 nM) with no activity against ALK. This difference in target spectrum means that crizotinib cannot serve as a c-Met-specific tool compound in ALK-expressing systems.

Preclinical tool compound Clinical candidate c-Met ALK Bioavailability

Optimal Research Applications for SU11274 (CAS 658084-23-2) Based on Quantitative Evidence


Studying H1112L and Other c-Met Mutant-Driven Cancers

SU11274 is the optimal tool compound for investigating cancers driven by specific c-Met mutations, particularly H1112L, V1110I, V1238I, and V1206L, with documented IC50 values ranging from 0.15 to 1.5 μM for autophosphorylation inhibition [1]. The compound's differential sensitivity profile, where H1112L exhibits the highest sensitivity and V1206L the lowest, enables precise mutant-specific studies in hereditary papillary renal cell carcinoma models [2]. Unlike PHA-665752, for which comparable mutant characterization data are not available in primary literature, SU11274 provides a well-characterized mutant response baseline for structure-activity relationship studies.

Live-Cell Imaging of Inhibitor Trafficking and ER Accumulation

SU11274 is uniquely suited for live-cell fluorescence imaging applications due to its intrinsic fluorescence at 488 nm excitation, a property not shared by PHA-665752, crizotinib, or other c-Met inhibitors [1]. The compound rapidly accumulates in the endoplasmic reticulum of cancer cells, enabling direct visualization of inhibitor subcellular distribution without chemical modification [2]. This makes SU11274 the only c-Met inhibitor suitable for studies of organelle-specific drug accumulation, ER stress responses to kinase inhibition, and intracellular trafficking dynamics in pancreatic and other cancer models.

c-Met-Specific Signaling Studies Requiring Clean Kinase Selectivity

SU11274 should be selected for experiments requiring c-Met-specific pathway interrogation without confounding off-target effects on PDGFRβ, EGFR, or Tie2, against which it exhibits no detectable inhibition at relevant concentrations [1]. This selectivity profile is particularly valuable in co-culture systems or tumor microenvironment studies where PDGFRβ or EGFR signaling may otherwise confound interpretation. In contrast, crizotinib's dual c-Met/ALK inhibition makes it unsuitable for c-Met-specific studies in ALK-positive systems [2].

Gastric Cancer Autophagy and mTOR Pathway Research

SU11274 at 0.8–1 μM concentrations effectively induces autophagy in MKN45 and SNU5 gastric cancer cells via Met/mTOR/ULK1 signaling, as validated by head-to-head immunoblotting comparisons with PHA-665752 (200–600 nM) and crizotinib (50–100 nM) [1]. This established dose-response relationship makes SU11274 a reproducible tool for investigating c-Met-dependent autophagy regulation in gastric cancer models, provided that investigators account for its 2–5× higher required concentration relative to PHA-665752.

Technical Documentation Hub

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38 linked technical documents
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